2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane
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Overview
Description
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring attached to a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Catalyst: Acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2)
Substitution: Sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: 2-(4-Amino-3-methoxyphenyl)-1,3-dithiolane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dithiolane ring can also participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-3-nitrophenyl)acetic acid
- N-(4-Methoxy-3-nitrophenyl)acetamide
- 4-Methoxy-3-nitroacetophenone
Uniqueness
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-14-9-3-2-7(6-8(9)11(12)13)10-15-4-5-16-10/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWIVIIHYBRSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2SCCS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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